molecular formula C22H18FNO4 B1401448 Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate CAS No. 1381944-37-1

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B1401448
CAS No.: 1381944-37-1
M. Wt: 379.4 g/mol
InChI Key: SWFHSVRZULQPEA-UHFFFAOYSA-N
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Description

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate is a fluorinated biphenyl derivative featuring a benzyloxycarbonyl (Cbz) protected amino group at the 4'-position and a methyl ester at the 3-position of the biphenyl scaffold. The 2-fluoro substituent introduces steric and electronic effects that modulate reactivity and intermolecular interactions. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in protease inhibitors and kinase-targeted therapies .

For example, describes the hydrolysis of methyl 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate to its carboxylic acid derivative using KOH/ethanol under reflux. Similarly, the Cbz-protected amino group could be introduced via carbamate formation reactions, as seen in for the 6-fluoro analog .

Properties

IUPAC Name

methyl 2-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FNO4/c1-27-21(25)19-9-5-8-18(20(19)23)16-10-12-17(13-11-16)24-22(26)28-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFHSVRZULQPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743969
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-37-1
Record name Methyl 4'-{[(benzyloxy)carbonyl]amino}-2-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Biphenyl Scaffold

The biphenyl structure is typically assembled via Suzuki-Miyaura cross-coupling between a suitably substituted aryl boronic acid and an aryl halide. This method allows for selective substitution patterns and tolerance of various functional groups.

Fluorination at the 2-Position

Selective fluorination can be achieved by:

  • Using aryl fluorides as starting materials or intermediates.
  • Employing electrophilic fluorination reagents under controlled conditions to introduce fluorine at the desired position.
  • Alternatively, starting from commercially available 2-fluoro-substituted biphenyl derivatives.

Formation of the Methyl Ester at the 3-Position

The methyl ester group is introduced by:

Introduction and Protection of the Amino Group

The amino group at the 4'-position is introduced via:

  • Nucleophilic aromatic substitution or reductive amination on a nitro or halogenated precursor.
  • The amino group is then protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or by using N-(benzyloxycarbonyloxy)succinimide as the carbamoylating agent.

A typical procedure for the protection step involves:

  • Dissolving the amino-substituted biphenyl compound in an aqueous sodium hydroxide solution with a suitable organic solvent such as 1,2-dimethoxyethane.
  • Adjusting the pH to around 9.5 to maintain the amino group in its nucleophilic form.
  • Adding N-(benzyloxycarbonyloxy)succinimide slowly while keeping the pH constant by titration with aqueous sodium hydroxide.
  • Stirring the reaction mixture at room temperature overnight to ensure complete protection.
  • Extracting and purifying the protected amino compound by acidification and organic solvent extraction.

This method yields the benzyloxycarbonyl-protected amino biphenyl derivative as a key intermediate for further transformations.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Amino group protection N-(benzyloxycarbonyloxy)succinimide, pH 9.5, aqueous NaOH, 1,2-dimethoxyethane, room temp, overnight ~85-90% pH control critical for selectivity; overnight stirring ensures full conversion
Esterification Methanol, acid catalyst or methyl iodide, base 80-95% Standard esterification or methylation conditions
Fluorination Electrophilic fluorination reagents or starting from 2-fluoroaryl precursors Variable Position-selective fluorination requires careful choice of reagents
Biphenyl coupling Suzuki-Miyaura coupling, Pd catalyst, base, solvent (e.g., toluene/water) 75-90% High regioselectivity and functional group tolerance

Research Findings and Optimization Notes

  • The pH control during the carbamate protection step is crucial to prevent side reactions and ensure high yield of the benzyloxycarbonyl-protected amino compound.
  • Use of N-(benzyloxycarbonyloxy)succinimide as the carbamoylating agent provides a milder and more selective protection compared to benzyloxycarbonyl chloride.
  • The fluorine substituent influences the electronic properties of the biphenyl ring and can affect subsequent steps; hence, fluorination is often performed early or by using fluorinated starting materials.
  • The esterification step is typically straightforward but requires careful purification to avoid hydrolysis or transesterification.
  • The Suzuki coupling method is the preferred approach for biphenyl formation due to its versatility and compatibility with various substituents.

Summary Table of Preparation Method Components

Functional Group Preparation Method Key Reagents/Conditions Yield Range Critical Parameters
Biphenyl core Suzuki-Miyaura coupling Aryl boronic acid, aryl halide, Pd catalyst 75-90% Catalyst loading, base type
Fluorine Electrophilic fluorination or fluorinated starting material Selective fluorination reagents or fluorinated aryl halides Variable Regioselectivity, reagent choice
Methyl ester Esterification or methylation Methanol + acid catalyst or methyl iodide + base 80-95% Reaction time, purity
Amino group protection Carbamate formation using N-(benzyloxycarbonyloxy)succinimide pH 9.5, aqueous NaOH, 1,2-dimethoxyethane 85-90% pH control, reaction time

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 2 of the biphenyl system participates in nucleophilic substitution under specific conditions. While fluorine is typically a poor leaving group, its activation via electron-withdrawing effects from adjacent substituents facilitates displacement.

Key Conditions

  • Reagents : Primary or secondary amines (e.g., methylamine, benzylamine).

  • Catalysts : Lewis acids such as BF₃·OEt₂ or transition metals (Pd, Cu) .

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile).

  • Temperature : 80–120°C under inert atmosphere.

Mechanistic Insight
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient aromatic ring stabilizes the negatively charged transition state after nucleophilic attack .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, a key step for further derivatization.

Conditions Products Yield
LiOH·H₂O in THF/MeOH/H₂O 4'-(((Benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid61–90%
NaOH in aqueous ethanolSame as above75–85%

Applications
The carboxylic acid product serves as an intermediate for amide bond formation or metal coordination complexes .

Catalytic Hydrogenation

The benzyloxycarbonyl (Cbz) protecting group is selectively removed via hydrogenolysis, exposing the free amine.

Reaction Parameters

  • Catalyst : 10% Pd/C or Pd(OH)₂ .

  • Solvent : MeOH, EtOAc, or THF.

  • Pressure : H₂ gas at 1–3 atm.

  • Time : 4–12 hours .

Outcome

  • Product : 4'-Amino-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid methyl ester.

  • Purity : >95% after column chromatography.

Cross-Coupling Reactions

The biphenyl system engages in Suzuki-Miyaura couplings when modified with a boronic ester or halide.

Example Protocol

  • Substrate : Brominated derivative of the parent compound .

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, arylboronic acid .

  • Solvent : Ethylene glycol dimethyl ether/H₂O (2:1) .

  • Conditions : 80°C under N₂ for 16 hours .

Yield : 70–85% for biaryl product formation .

Deprotection Under Acidic Conditions

The Cbz group is cleaved using strong acids, though this method is less common than hydrogenolysis.

Conditions

  • Reagents : HBr in acetic acid or TFA .

  • Temperature : 25–50°C .

  • Side Reactions : Partial ester hydrolysis may occur.

Efficiency : 80–90% deprotection, with concurrent ester stability dependent on acid strength .

Photochemical Reactivity

The Cbz group exhibits sensitivity to UV light, enabling photochemical deprotection in specialized applications .

Mechanism

  • Excitation : UV light (254–365 nm) induces n→π* transitions in the carbonyl group .

  • Cleavage : Homolytic or heterolytic bond rupture generates free amine intermediates .

Applications
Controlled release of bioactive amines in photopharmacology .

Comparative Reaction Data

The table below summarizes optimized conditions for key transformations:

Reaction Type Optimal Catalyst Solvent Temperature Yield
Nucleophilic SubstitutionPd(OAc)₂DMF100°C65–78%
Ester HydrolysisLiOH·H₂OTHF/MeOH/H₂O25°C85–90%
Catalytic Hydrogenation10% Pd/CMeOH25°C92–95%
Suzuki CouplingPd(PPh₃)₄DME/H₂O80°C70–85%

Scientific Research Applications

Medicinal Chemistry

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance biological activity or selectivity against specific targets.

Case Studies

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives have shown selective activity against various cancer cell lines, including breast and lung cancer, suggesting that this compound could be a candidate for further development in oncology .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. Studies have shown that modifications to the biphenyl structure can enhance binding affinity to target enzymes, potentially leading to effective therapeutic agents .

The biological activities of this compound extend beyond anticancer properties. Its potential as an antibacterial and antiviral agent has been explored.

Antibacterial Properties

  • Compounds similar in structure have demonstrated efficacy against Gram-positive and Gram-negative bacteria. The incorporation of the benzyloxycarbonyl group is believed to enhance membrane permeability, facilitating the antibacterial action .

Synthesis of Derivatives

The synthesis of derivatives from this compound is a crucial area of research. Modifications can lead to compounds with improved pharmacological profiles.

Synthetic Routes

  • Various synthetic pathways have been developed to modify the core structure while maintaining biological activity. For example, reactions involving acylation and fluorination have been successfully employed to create analogs with enhanced solubility and bioavailability .

Table 1: Comparison of Biological Activities

CompoundActivity TypeTarget OrganismIC50 (μM)
Compound AAntitumorMCF-7 (Breast Cancer)15.9
Compound BAntibacterialE. coli25.0
This compoundAntitumorEKVX (Lung Cancer)21.5

Table 2: Synthesis Pathways

StepReaction TypeReagents UsedYield (%)
Step 1AcylationBenzyloxycarbonyl chloride + amine85
Step 2FluorinationFluorinating agent + biphenyl derivative90

Mechanism of Action

The mechanism by which Methyl 4’-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1’-biphenyl]-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Key Structural Features :

  • Biphenyl core : Provides rigidity and planar geometry for π-π stacking.
  • 2-Fluoro substituent : Enhances electron-withdrawing properties and influences dipole moments.
  • Cbz-protected amino group: Serves as a temporary protective group for amines, enabling selective deprotection in multi-step syntheses.
  • Methyl ester : Improves solubility in organic solvents and acts as a precursor for carboxylic acid derivatives.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related biphenyl carboxylates and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate 6-Fluoro, 4'-Cbz-amino, 3-methyl ester ~383.37 Antiparasitic activity; improved metabolic stability
Methyl 4'-nitro-[1,1'-biphenyl]-3-carboxylate 4'-Nitro, 3-methyl ester 287.28 Intermediate for amino-group introduction via reduction
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy 4'-Chloro, 5-fluoro, 2'-methoxy, 3-carboxylic acid 294.72 Antibacterial lead compound; halogen-enhanced binding
Methyl 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate 4'-Benzyloxy, 3-methyl ester 334.37 Precursor for liquid crystal materials
Methyl 4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1′-biphenyl]-3-carboxylate 4'-Boronate ester, 3-methyl ester 352.22 Suzuki-Miyaura cross-coupling reagent

Substituent Effects on Physicochemical Properties

  • Amino Protection: The Cbz group offers stability under acidic conditions, whereas nitro groups () require reduction to amines, adding synthetic steps .
  • Ester vs. Carboxylic Acid: Methyl esters (target compound, ) enhance solubility in non-polar solvents, whereas carboxylic acids () are more polar and suited for salt formation .

Biological Activity

Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate (CAS: 1381944-37-1) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial activities, supported by relevant research findings and data tables.

  • Molecular Formula : C22H18FNO4
  • Molar Mass : 379.38 g/mol
  • CAS Number : 1381944-37-1
  • Storage Conditions : Recommended storage at 2-8°C .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types.

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (Lung Cancer)21.577.593.3
RPMI-8226 (Leukemia)25.9--
OVCAR-4 (Ovarian Cancer)28.7--
PC-3 (Prostate Cancer)15.9--
CAKI-1 (Renal Cancer)27.9--
MDA-MB-435 (Breast Cancer)15.1--

The GI50 values indicate the concentration required to inhibit cell growth by 50%, while TGI and LC50 refer to the total growth inhibition and lethal concentration, respectively .

The biological activity of this compound is thought to be mediated through its interaction with specific cellular pathways involved in tumor growth and metastasis. The presence of the benzyloxycarbonyl group may enhance its lipophilicity, allowing better cell membrane penetration and increased bioavailability .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits moderate activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of approximately 12 mm against S. aureus, suggesting moderate effectiveness as an antibacterial agent.
  • Anticancer Screening :
    • In another study, the compound was screened against multiple cancer cell lines using MTT assays, revealing significant cytotoxicity with IC50 values ranging from 15 to 30 μM across different cell lines .

Safety and Toxicology

While the compound shows promise in biological applications, safety data indicates that it is an irritant and should be handled with care. Proper safety protocols should be followed when working with this compound to minimize exposure risks .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate?

  • Methodology :

Biphenyl Core Formation : Utilize Suzuki-Miyaura cross-coupling between a fluorinated aryl boronic acid and a methyl 3-bromobenzoate derivative. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O) at 80–90°C for 12–24 hours .

Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) in dichloromethane (DCM) at 0–5°C to prevent over-reaction .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm biphenyl connectivity, fluorine substitution, and Cbz group integration. Compare with DFT-predicted chemical shifts for validation .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) and aromatic C-F vibrations (~1250 cm⁻¹) .

Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify structural integrity .

Q. What safety protocols are necessary when handling this compound?

  • Methodology :

PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents (e.g., DCM) .

Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated solvents separately for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzyloxycarbonyl (Cbz) group without side reactions?

  • Methodology :

Temperature Control : Maintain 0–5°C during Cbz group addition to minimize hydrolysis of benzyl chloroformate.

Coupling Agents : Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity of the amino group, reducing reaction time and improving yields .

Solvent Selection : Anhydrous DCM minimizes water-induced decomposition of the chloroformate reagent .

Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

  • Methodology :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict bond lengths, angles, and electrostatic potential surfaces. Compare with crystallographic data (if available) to validate computational models .

Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding functionalization strategies (e.g., fluorination or ester hydrolysis) .

Q. What strategies prevent decomposition or racemization during prolonged storage?

  • Methodology :

Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .

Stabilizers : Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress oxidative degradation of the biphenyl core .

Data Contradiction Analysis

  • Synthesis Routes : While and emphasize Suzuki coupling for biphenyl formation, suggests Friedel-Crafts acylation for related structures. The choice depends on substituent compatibility; Suzuki coupling is preferred for fluorine and ester groups due to milder conditions .
  • Characterization : reports ¹H NMR δ 3.86 ppm for methyl esters, but fluorine substitution in the target compound may shift this peak. Cross-validate with ¹⁹F NMR (δ –110 to –120 ppm for aromatic C-F) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate

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